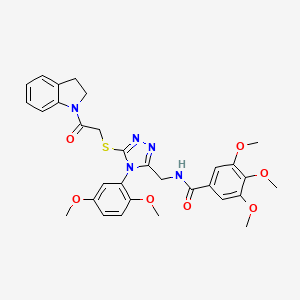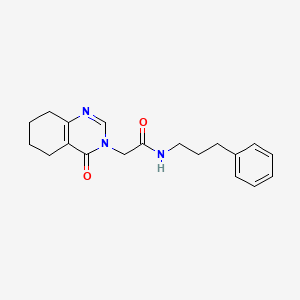
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide is an organic compound known for its quinazoline-based structure It contains a fused bicyclic system comprising a benzene ring and a pyrimidine ring
Aplicaciones Científicas De Investigación
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide has broad scientific research applications:
Chemistry: : As a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly targeting specific kinases.
Medicine: : Explored for potential therapeutic uses due to its structural similarity to certain pharmacologically active quinazoline derivatives.
Industry: : Possible applications in material science, including organic light-emitting diodes (OLEDs) and other electronic materials.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide generally involves multi-step processes including cyclization and amide formation. One common method involves the condensation of an anthranilic acid derivative with a ketone, followed by cyclization under acidic conditions to form the quinazoline core. Subsequent steps might involve acylation using acetic anhydride to introduce the acetyl group and then alkylation to attach the 3-phenylpropyl moiety.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity. Continuous flow reactors and automated synthesis methods could enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide undergoes various types of chemical reactions:
Oxidation: : It can undergo oxidation reactions, potentially altering the quinazoline ring or the acetamide side chain.
Reduction: : Reductive reactions might target the keto group on the quinazoline ring, converting it to a hydroxyl group.
Substitution: : The compound can undergo nucleophilic and electrophilic substitution, especially on the aromatic ring and the acetamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide under acidic or basic conditions.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: : Various halogenating agents, Grignard reagents, and other nucleophiles can be used under appropriate solvent and temperature conditions.
Major Products
The reactions typically yield structurally modified derivatives of the parent compound, introducing functional groups like hydroxyl, halogen, or alkyl groups at specific positions on the molecule.
Mecanismo De Acción
The compound's mechanism of action, particularly in biological systems, involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can mimic or inhibit natural substrates or ligands, influencing biochemical pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, affecting pathways like cell signaling and metabolism.
Receptor Modulation: : It may act on receptors involved in neurotransmission or hormonal regulation, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: : The parent structure without the additional functional groups.
2-aminoquinazoline: : With an amino group instead of the acetamide side chain.
6,7-dimethoxyquinazoline: : Featuring methoxy groups on the benzene ring.
Uniqueness
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide is unique due to its specific substitution pattern, providing distinct steric and electronic properties. This makes it particularly suitable for applications where precise molecular interactions are crucial.
Conclusion
The compound this compound is a fascinating molecule with diverse applications in scientific research. Its preparation involves intricate synthetic routes, and it participates in a range of chemical reactions. The compound's unique structure underpins its utility in fields like chemistry, biology, and medicine, making it a subject of ongoing research and exploration.
Propiedades
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(20-12-6-9-15-7-2-1-3-8-15)13-22-14-21-17-11-5-4-10-16(17)19(22)24/h1-3,7-8,14H,4-6,9-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBZANLBGGBJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


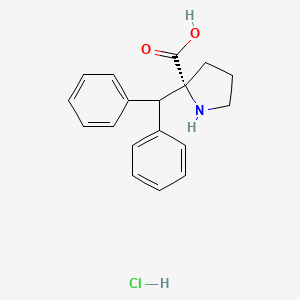
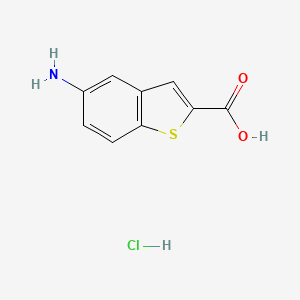
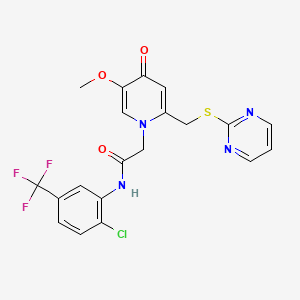
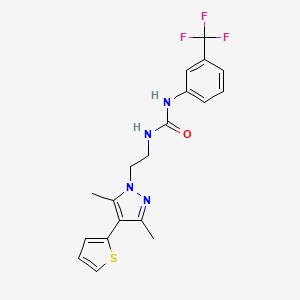
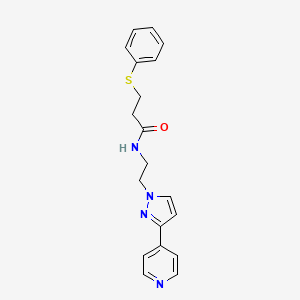
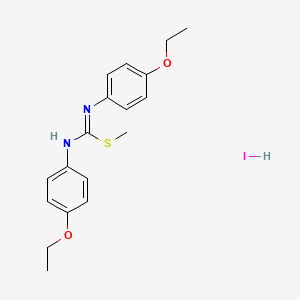
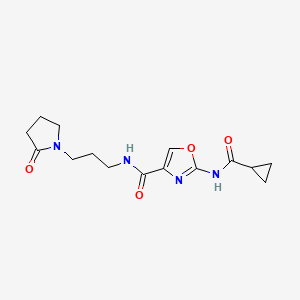

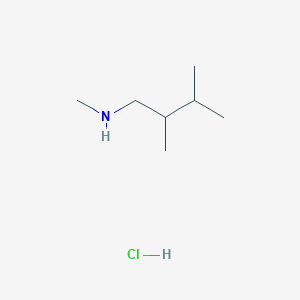
![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)
